1-(6-(1H-咪唑-1-基)嘧啶-4-基)-N-(1H-苯并[d]咪唑-2-基)氮杂环丁-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrimidine ring, a benzimidazole ring, and a carboxamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be arranged in various configurations depending on the specific synthesis process used .科学研究应用
催化与合成
苯并[4,5]咪唑并[1,2-a]-嘧啶衍生物的无催化剂合成方法证明了这些化合物在开发环境友好的合成方法中的重要性。该方法涉及一锅顺序四组分缩合反应,突出了合成具有潜在科学应用的三环衍生物的多功能性和效率 (Shaabani 等,2014)。
药物化学与药物开发
在药物化学的背景下,咪唑并[1,2-a]嘧啶衍生物的结构修饰已被探索,以减少由醛氧化酶介导的代谢,这是药物开发中的一个关键因素。这项研究提供了关于设计用于治疗应用的更稳定化合物的见解,证明了该化合物家族在开发新药中的重要性 (Linton 等,2011)。
抗肿瘤活性
对苯并咪唑缩合环系统(包括苯并[4,5]咪唑并[1,2-a]嘧啶衍生物)的研究揭示了它们的潜在抗肿瘤活性。此类研究对于识别新的抗癌剂至关重要,展示了这些化合物在癌症研究中的重要性 (Abdel-Hafez,2007)。
抗结核活性
对咪唑并[1,2-a]吡啶-3-甲酰胺的研究发现对多重和广泛耐药结核菌株具有强大的活性。这突出了这些化合物在解决关键公共卫生挑战(尤其是在对抗耐药感染方面)中的潜力 (Moraski 等,2011)。
未来方向
The future research directions for this compound could be vast, given the wide range of biological activities associated with imidazole and pyrimidine-containing compounds. Potential areas of interest could include medicinal chemistry, where these types of compounds are often investigated for their potential as therapeutic agents .
作用机制
Imidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . They are found in many pharmaceuticals and agrochemicals .
Pyrimidines
, on the other hand, are also significant in the field of medicinal chemistry. They are part of the structure of several important biomolecules, including the nucleic acids DNA and RNA .
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-17(24-18-22-13-3-1-2-4-14(13)23-18)12-8-26(9-12)16-7-15(20-10-21-16)25-6-5-19-11-25/h1-7,10-12H,8-9H2,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEWLUAJFCVFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。